
トラゾドン塩酸塩
概要
説明
トラゾドン塩酸塩は、セロトニン受容体拮抗薬および再取り込み阻害薬(SARIs)のクラスに属するトリアゾロピリジン誘導体です。主に成人における主要なうつ病(MDD)の治療のための抗うつ薬として使用されます。 トラゾドン塩酸塩は、不安、不眠症、特定の神経変性疾患などの症状にも適応外で使用されています .
科学的研究の応用
Pharmacological Properties
Trazodone is classified as a serotonin receptor antagonist and reuptake inhibitor (SARI) . Its unique pharmacodynamic profile allows it to interact with multiple serotonin receptors, including:
- 5-HT2A and 5-HT2B receptors : Potent antagonism contributes to its antidepressant effects.
- 5-HT1A receptors : Partial agonism may facilitate rapid antidepressant action.
- Alpha-1 adrenergic and H1 histamine receptors : Antagonism at these sites provides sedative properties, making trazodone effective for insomnia .
Major Depressive Disorder (MDD)
Trazodone is primarily indicated for the treatment of MDD. Clinical studies have shown that it is comparable in efficacy to other antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The approved dosage typically ranges from 150 mg to 400 mg per day, with a focus on improving depressive symptoms and associated sleep disturbances .
Insomnia
One of the most common off-label uses of trazodone is for the treatment of insomnia. Its sedative effects are beneficial for patients suffering from sleep disorders, especially those with comorbid depression. Research indicates that trazodone's use for insomnia has surpassed its application as an antidepressant, with significant prescription rates observed over the past decade .
Anxiety Disorders
Trazodone has been utilized in treating various anxiety disorders due to its anxiolytic properties. Its multi-target mechanism may help alleviate symptoms associated with generalized anxiety disorder (GAD) and other anxiety-related conditions .
Other Off-Label Uses
Trazodone's versatility extends to several other therapeutic areas, including:
- Dementia and Alzheimer's Disease : It may help manage behavioral symptoms in patients with dementia .
- Substance Use Disorders : Trazodone has been explored as a treatment option for opioid withdrawal and alcohol dependence .
- Eating Disorders : Its potential role in managing symptoms associated with bulimia and anorexia nervosa has been documented .
- Chronic Pain Conditions : Trazodone has been used in fibromyalgia management due to its analgesic properties .
Efficacy in Depression and Insomnia
A study comparing trazodone with fluoxetine demonstrated that while fluoxetine showed quicker improvements in depression scores, trazodone significantly improved sleep quality more effectively than fluoxetine over a six-week period. The study highlighted trazodone's dual role in managing both mood and sleep disturbances .
Safety Profile
Trazodone is generally well-tolerated, with a low incidence of side effects such as weight gain and sexual dysfunction compared to other antidepressants. Its safety profile makes it an attractive option for elderly patients or those with comorbid conditions .
Summary of Clinical Findings
Application | Dosage Range | Efficacy | Notes |
---|---|---|---|
Major Depressive Disorder | 150–400 mg/day | Comparable to TCAs and SSRIs | Effective for depressive symptoms |
Insomnia | 50–300 mg/night | Superior improvement in sleep quality | Off-label use widely adopted |
Anxiety Disorders | 150–300 mg/day | Anxiolytic effects noted | Used in GAD and other anxiety disorders |
Dementia/Alzheimer's | Variable | Helps manage behavioral symptoms | Potential neuroprotective effects |
Substance Use Disorders | Variable | Assists in withdrawal management | Notable use in opioid withdrawal |
Chronic Pain Conditions | Variable | Analgesic properties observed | Used in fibromyalgia treatment |
生化学分析
Biochemical Properties
Trazodone Hydrochloride interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This interaction with the sterol biosynthesis pathway is a key aspect of Trazodone Hydrochloride’s biochemical properties.
Cellular Effects
Trazodone Hydrochloride’s interference with sterol biosynthesis has a disruptive effect on brain development . The elevated levels of 7-DHC caused by Trazodone Hydrochloride can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Trazodone Hydrochloride involves its binding to 5-HT2A and α1-adrenergic receptors, acting as an antagonist . It also weakly inhibits the reuptake of serotonin . Additionally, it interferes with the enzyme 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the cholesterol biosynthesis pathway, leading to elevated levels of 7-DHC .
Temporal Effects in Laboratory Settings
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Dosage Effects in Animal Models
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Metabolic Pathways
Trazodone Hydrochloride is involved in the cholesterol biosynthesis pathway, where it interferes with the enzyme DHCR7, leading to elevated levels of 7-DHC and decreased levels of desmosterol and cholesterol .
Transport and Distribution
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
Subcellular Localization
It is known that Trazodone Hydrochloride can cause changes in sterol profiles that mimic biochemical changes arising from genetic mutations .
準備方法
合成経路と反応条件
トラゾドン塩酸塩の合成は、N-(3-クロロフェニル)-N' -(3-クロロプロピル)-ピペラジン塩酸塩と1,2,4-トリアゾロ[4,3-a]ピリジン-3(2H)-オンを溶媒中で反応させることから始まります。その後、混合物をアルカリで処理し、還流条件下で加熱します。反応混合物をろ過し、ろ液をアルカリ溶液で処理して再度加熱します。 得られた生成物を結晶化してトラゾドンを得て、次に塩酸と反応させてトラゾドン塩酸塩を生成します .
工業生産方法
工業的な環境では、トラゾドン塩酸塩の製造は、同様の手順をより大規模に行います。このプロセスは、収率を向上させ、不純物を減らすために最適化されています。 工業用方法は、製品が医薬品用途に必要な純度基準を満たしていることを保証します .
化学反応の分析
反応の種類
トラゾドン塩酸塩は、次のようなさまざまな化学反応を受けます。
酸化: トラゾドンは、酸化されてさまざまな代謝産物を生成できます。
還元: 還元反応は、トラゾドン内の官能基を修飾できます。
置換: 置換反応は、芳香環または他の反応性部位で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン化剤や求核剤は、置換反応に一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、トラゾドンのさまざまな代謝産物と誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
科学研究への応用
トラゾドン塩酸塩は、幅広い科学研究への応用があります。
作用機序
トラゾドン塩酸塩は、主にセロトニンの再取り込みを阻害し、特定のセロトニン受容体(5-HT2A)およびα-1アドレナリン受容体に拮抗薬として作用することで効果を発揮します。この二重の作用により、脳内のセロトニンのレベルが上昇し、神経伝達物質の活性が調節され、抗うつ作用と不安解消作用が生じます。 さらに、トラゾドンは、ヒスタミンH1受容体への拮抗作用により、鎮静効果も示します .
類似化合物との比較
類似化合物
選択的セロトニン再取り込み阻害薬(SSRI): フルオキセチン、セルトラリン、シタロプラム。
セロトニン-ノルエピネフリン再取り込み阻害薬(SNRI): ベンラファキシンとデュロキセチン。
三環系抗うつ薬(TCA): アミトリプチリンとノルトリプチリン。
トラゾドン塩酸塩の独自性
トラゾドン塩酸塩は、セロトニンの再取り込み阻害と受容体拮抗作用を組み合わせた二重の作用機序が特徴です。 これにより、うつ病を効果的に治療しながら、SSRIやSNRIに一般的に見られる不安や性的機能不全などの副作用を最小限に抑えることができます .
生物活性
Trazodone hydrochloride, a triazolopyridine derivative, is primarily known for its use as an antidepressant. Its multifaceted biological activities extend beyond mood regulation, impacting various neurotransmitter systems and exhibiting neuroprotective properties. This article delves into the biological activity of trazodone, supported by research findings, pharmacological data, and case studies.
Trazodone functions primarily as a serotonin antagonist and reuptake inhibitor (SARI) . It exhibits high affinity for several receptors:
- 5-HT2A Receptors : Trazodone acts as an antagonist at these receptors, contributing to its antidepressant effects while potentially reducing the risk of sexual dysfunction commonly associated with other serotonergic agents .
- α1-Adrenoceptors : Its antagonistic activity here is linked to sedative effects, making it useful in treating insomnia associated with depression .
- H1 Histamine Receptors : This interaction also contributes to its sedative properties, helping patients with sleep disturbances .
Pharmacokinetics
Trazodone is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within one hour. The drug has a bioavailability of approximately 100%, with a plasma protein binding rate of 89% to 95% . The elimination half-life varies significantly based on age and health status, ranging from 3 to 6 hours in younger individuals to up to 13.6 hours in elderly patients .
Biological Effects
Trazodone's biological effects encompass a range of therapeutic applications:
- Antidepressant Activity : Clinical studies indicate that trazodone is effective in treating Major Depressive Disorder (MDD), comparable in efficacy to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) but with better tolerability regarding sexual side effects .
- Neuroprotection : Research has demonstrated that trazodone enhances neuronal differentiation and protects against synaptic and mitochondrial dysfunction. In animal models, it has been shown to reverse memory deficits and restore synaptic integrity following neurodegenerative changes .
Case Study 1: Efficacy in MDD
A multicenter study involving 406 patients assessed the efficacy of trazodone compared to placebo over eight weeks. Results indicated a statistically significant improvement in depression scores (HAMD17) for those treated with trazodone, highlighting its role as an effective antidepressant .
Case Study 2: Neuroprotective Effects
In a study examining the effects of trazodone on neurodegeneration, treatment for two weeks restored the nascent proteome in hippocampal neurons to levels comparable to healthy controls. This restoration was associated with improved synaptic function and reduced apoptosis signaling in neurons, underscoring trazodone's potential in neurodegenerative disease management .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
Record name | Trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25332-39-2, 19666-36-5 | |
Record name | Trazodone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trazodone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。